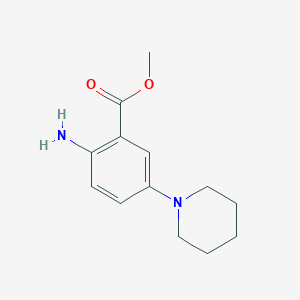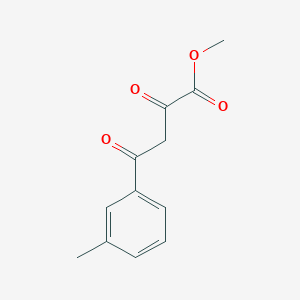
tert-Butyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a tert-butyl group, an amino group, and a dimethylated pyrazolyl ring, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-amino-3,5-dimethyl-1H-pyrazole as the starting material.
Reaction Steps: The amino group on the pyrazole ring is first protected using a tert-butoxycarbonyl (Boc) group to form tert-butyl N-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)carbamate. This intermediate is then reacted with chloroacetic acid to introduce the acetate group, resulting in the final product.
Reaction Conditions: The protection step is usually carried out in the presence of di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine in an organic solvent like dichloromethane. The subsequent esterification step is performed using chloroacetic acid and a base like sodium hydroxide in a suitable solvent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Process intensification techniques, such as microwave-assisted synthesis, can also be employed to enhance reaction rates and reduce production time.
Types of Reactions:
Oxidation: The amino group on the pyrazole ring can be oxidized to form a nitro group, resulting in tert-Butyl 2-(4-nitro-3,5-dimethyl-1H-pyrazol-1-yl)acetate.
Reduction: The nitro group can be reduced to an amino group, yielding the original compound.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Electrophilic substitution reactions are often carried out using halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
Chemistry: Tert-Butyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its pyrazole core is a key structural motif in many biologically active compounds.
Biology: The compound and its derivatives have shown potential as enzyme inhibitors, making them useful in studying biological pathways and developing therapeutic agents.
Medicine: Pyrazole derivatives are explored for their antiviral, anti-inflammatory, and anticancer properties. This compound can serve as a precursor for the development of new drugs targeting various diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it valuable in various chemical processes.
Mécanisme D'action
The mechanism by which tert-Butyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Tert-Butyl N-(2-aminoethyl)carbamate: Features an aminoethyl group instead of the pyrazole ring.
3-(Tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a methoxybenzyl group attached to the pyrazole ring.
Uniqueness: Tert-Butyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate is unique due to its combination of the tert-butyl group, amino group, and dimethylated pyrazolyl ring, which imparts specific chemical and biological properties not present in other similar compounds.
Propriétés
IUPAC Name |
tert-butyl 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-7-10(12)8(2)14(13-7)6-9(15)16-11(3,4)5/h6,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZLPFKSRVACEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC(C)(C)C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 3-amino-4-[(oxolan-2-ylmethyl)amino]benzoate](/img/structure/B7866083.png)
![Methyl 3-amino-4-[(cyclohexylmethyl)amino]benzoate](/img/structure/B7866088.png)



